

2-Bromo-2',4'-dihydroxyacetophenone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-2',4'-
dihydroxyacetophenone

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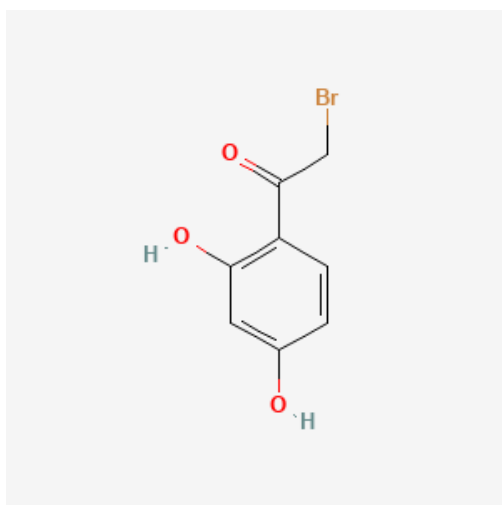
An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone

This technical guide provides a comprehensive overview of **2-Bromo-2',4'-dihydroxyacetophenone**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role in biochemical pathways.

Chemical Structure and IUPAC Name

2-Bromo-2',4'-dihydroxyacetophenone is a substituted acetophenone. Its structure features a phenyl ring with two hydroxyl groups at positions 2' and 4', and an acetyl group where the alpha-carbon is substituted with a bromine atom.

- IUPAC Name: 2-bromo-1-(2,4-dihydroxyphenyl)ethanone[1]
- Synonyms: 2,4-Dihydroxyphenacyl Bromide, 4-(Bromoacetyl)resorcinol[2]



- Chemical Structure:

Physicochemical Properties

The key quantitative data for **2-Bromo-2',4'-dihydroxyacetophenone** are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	2491-39-6	[1][3]
Molecular Formula	C ₈ H ₇ BrO ₃	[1][3]
Molecular Weight	231.04 g/mol	[1][3]
Appearance	White to off-white or light beige amorphous powder	[1][3]
Melting Point	124-132 °C	[1][3][4]
Purity	≥95-98%	[1][3]
InChI Key	RAULLGKGLGXMOM-UHFFFAOYSA-N	[3][4]
SMILES	<chem>Oc1ccc(c(O)c1)C(=O)CBr</chem>	[4][5]
Storage Conditions	Store at 0-8 °C	[1]

Experimental Protocols: Synthesis

The most common method for synthesizing **2-Bromo-2',4'-dihydroxyacetophenone** is through the direct electrophilic bromination of its precursor, 2',4'-dihydroxyacetophenone. The hydroxyl groups on the aromatic ring direct the bromine to the ortho and para positions, but the reaction specifically targets the alpha-position of the acetyl group to form the α -bromo ketone. [3]

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This protocol is a conventional method utilizing elemental bromine.

Materials:

- 2',4'-Dihydroxyacetophenone (DHA)
- Bromine (Br₂)
- Glacial Acetic Acid
- Water
- Ice
- Hexane
- Chloroform
- Round-bottomed flask with reflux condenser
- Magnetic stirrer
- Filtration apparatus

Procedure:

- Dissolve 2',4'-dihydroxyacetophenone (5 mmol, 0.76 g) in 20 mL of glacial acetic acid in a round-bottomed flask equipped with a magnetic stirrer.
- Prepare a solution of bromine (5 mmol, 0.26 mL) in 10 mL of glacial acetic acid.

- Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone.
- After the addition is complete, heat the reaction mixture to reflux for 2 hours.
- After reflux, cool the mixture and pour it into a beaker containing 100 mL of water and 50 g of ice.
- A solid precipitate will form. Collect the solid by filtration.
- Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to yield pure **2-Bromo-2',4'-dihydroxyacetophenone** as yellow crystals.[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method uses a milder brominating agent, N-Bromosuccinimide (NBS), which can offer better control and safety.

Materials:

- 2',4'-Dichloroacetophenone (as a structural analog example)
- N-Bromosuccinimide (NBS)
- p-Toluenesulfonic acid (p-TsOH)
- Acetonitrile (CH_3CN)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Round-bottomed flask with reflux condenser

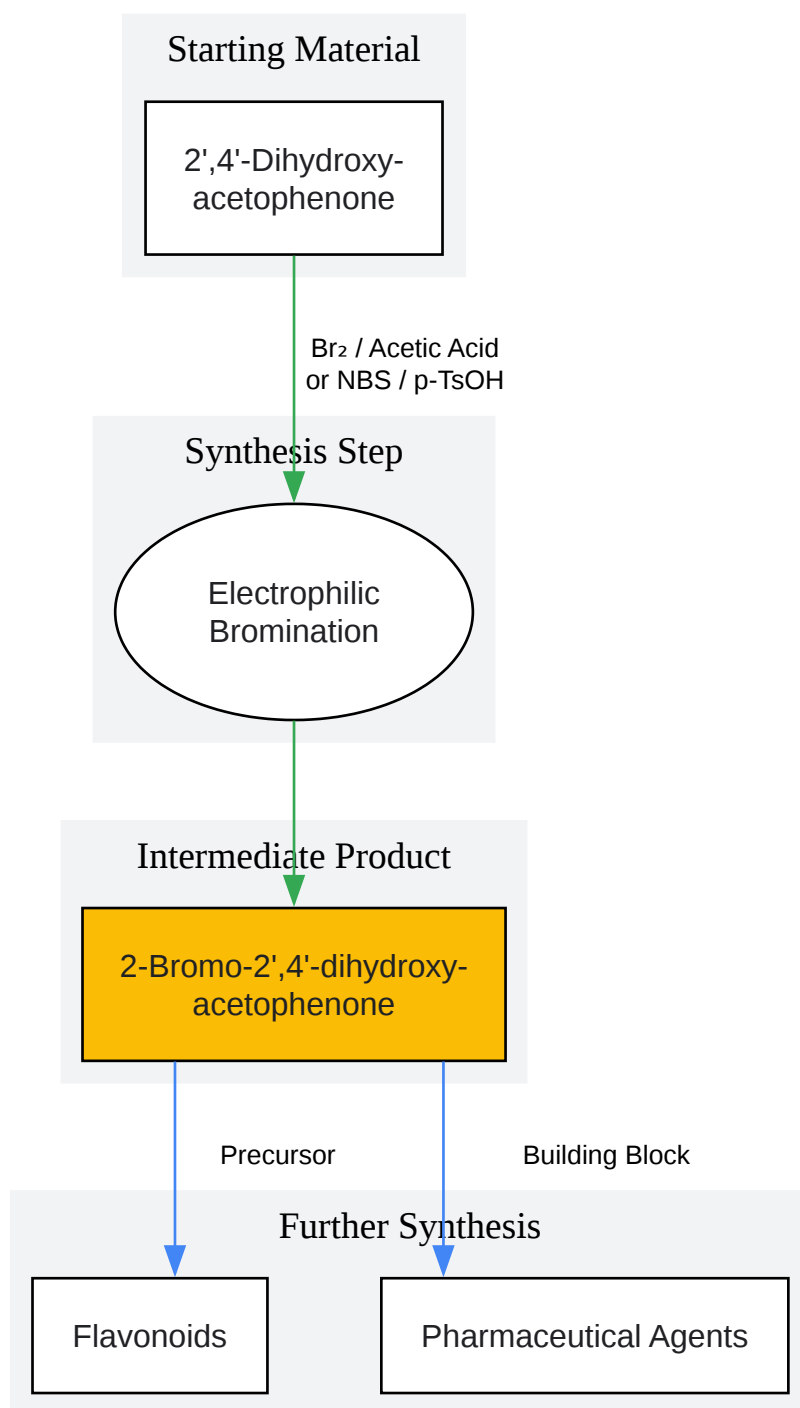
Procedure:

- Dissolve 2',4'-dichloroacetophenone (0.37 mol, 1 equivalent) in 40 mL of acetonitrile in a round-bottomed flask.
- Slowly add N-bromosuccinimide (0.37 mmol) to the stirred solution and continue stirring for 10-15 minutes.
- Add p-toluenesulfonic acid (0.74 mmol, 2 equivalents) to the reaction mixture.
- Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[7]

Visualization of Synthesis and Biochemical Role

Synthesis Workflow

2-Bromo-2',4'-dihydroxyacetophenone is a key intermediate synthesized from 2',4'-dihydroxyacetophenone. It serves as a versatile building block for more complex molecules, such as flavonoids and other biologically active compounds.[3]

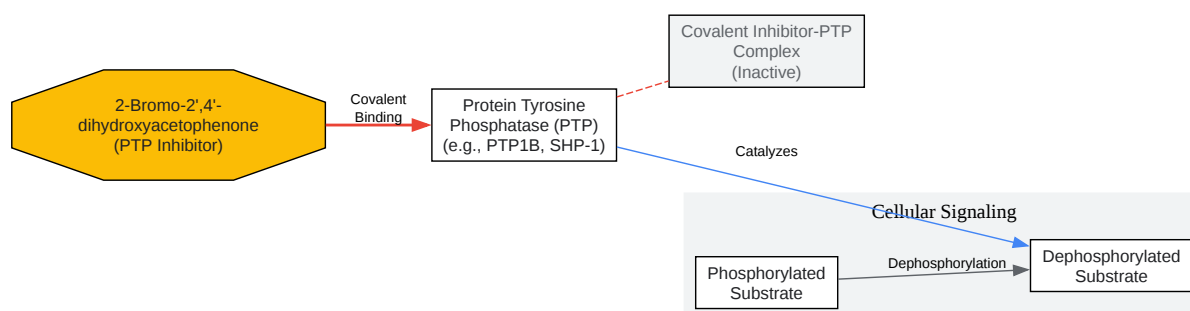


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Caption: Synthetic pathway of **2-Bromo-2',4'-dihydroxyacetophenone** and its applications.

Biochemical Role as a PTP Inhibitor

This compound and its analogs function as cell-permeable, covalent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1. The α -bromoacetophenone moiety covalently binds to the catalytic domain of these enzymes, blocking their activity and modulating cellular signaling pathways. This inhibitory action makes it a valuable scaffold in the development of therapeutics for diseases involving PTP dysregulation.[8]



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Caption: Mechanism of action as a covalent inhibitor of Protein Tyrosine Phosphatases (PTPs).

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